![molecular formula C10H17NOSi B14339126 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile CAS No. 102870-62-2](/img/structure/B14339126.png)
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a hepta-3,5-dienenitrile backbone. This compound is notable for its unique structural features, which include a nitrile group and a conjugated diene system. The trimethylsilyl group imparts specific chemical properties, making it useful in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile typically involves the reaction of hepta-3,5-dienenitrile with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
科学的研究の応用
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, while the nitrile and diene moieties participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
類似化合物との比較
Similar Compounds
1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane: Similar in having a trimethylsilyl group but differs in its siloxane backbone.
Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.
Uniqueness
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is unique due to its conjugated diene system and nitrile group, which provide distinct reactivity and applications compared to other trimethylsilyl compounds .
特性
CAS番号 |
102870-62-2 |
|---|---|
分子式 |
C10H17NOSi |
分子量 |
195.33 g/mol |
IUPAC名 |
2-trimethylsilyloxyhepta-3,5-dienenitrile |
InChI |
InChI=1S/C10H17NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h5-8,10H,1-4H3 |
InChIキー |
XETHDOWMTYGPLA-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC(C#N)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


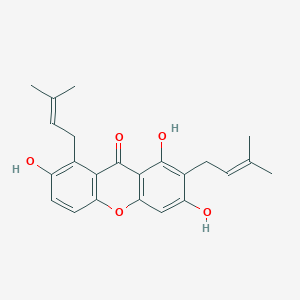
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
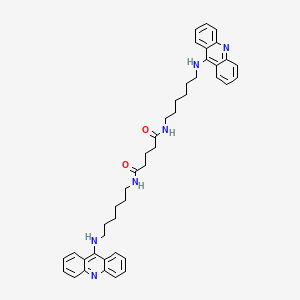
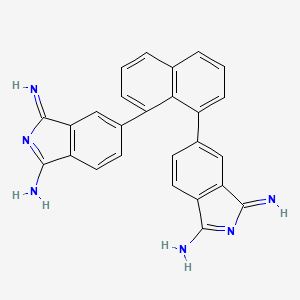
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
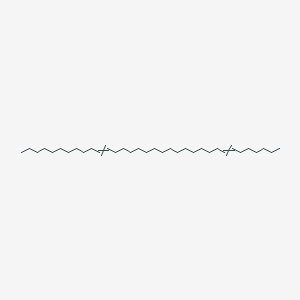
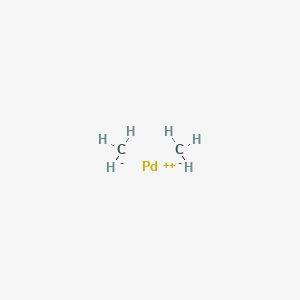
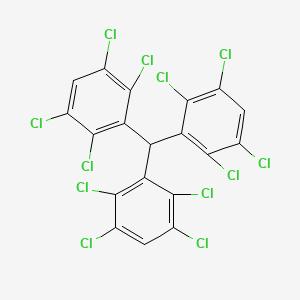
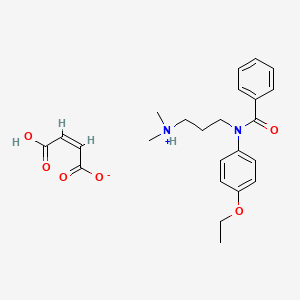
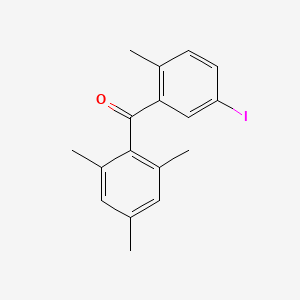
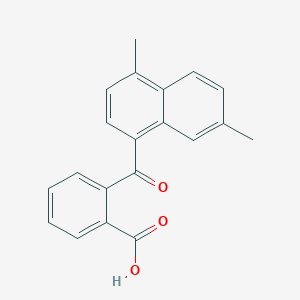
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
